molecular formula C6H11N3O B15362343 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol

5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol

Cat. No.: B15362343
M. Wt: 141.17 g/mol
InChI Key: AEOSCBPICWFNJF-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under alkaline conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
O-Alkylation2-bromo-1-(4-methoxyphenyl)ethan-1-one, K₂CO₃, DMF, 150°C2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one22%

This reaction demonstrates regioselectivity at the hydroxyl group, with potassium carbonate facilitating deprotonation and nucleophilic attack on the electrophilic carbonyl carbon.

Acylation of the Amino Group

The primary amine in the 2-aminoethyl side chain reacts with acylating agents:

Acylating AgentConditionsProductApplicationSource
Acetyl chlorideTHF, room temperatureN-(2-(1-methyl-3-hydroxy-1H-pyrazol-5-yl)ethyl)acetamideIntermediate for anticancer agents

The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming a stable amide bond. This modification enhances bioavailability in drug candidates .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation under controlled conditions:

Oxidizing AgentConditionsProductOutcomeSource
KMnO₄ (aqueous)Acidic, 70°C5-(2-aminoethyl)-1-methyl-1H-pyrazole-3,4-dioneFormation of diketone structure

Oxidation disrupts the pyrazole aromaticity, generating a diketone intermediate useful for further functionalization.

Bromination and Halogenation

Electrophilic aromatic substitution occurs at the pyrazole ring under halogenation conditions:

Halogenation ReagentConditionsPositionProductYieldSource
HBr/CuBr/NaNO₂70°C, 30 minC-45-(2-aminoethyl)-4-bromo-1-methyl-1H-pyrazol-3-ol52–62%

Bromination enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Coordination Complex Formation

The aminoethyl and hydroxyl groups act as bidentate ligands for metal ions:

Metal SaltConditionsComplex StructureApplicationSource
Cu(II) acetateMethanol, reflux[Cu(L)₂]·2H₂O (L = deprotonated ligand)Catalytic oxidation studies

These complexes exhibit catalytic activity in oxidation reactions and antimicrobial properties .

Condensation Reactions

The amine participates in Schiff base formation:

Carbonyl CompoundConditionsProductBiological ActivitySource
4-methoxybenzaldehydeEthanol, reflux(E)-N-(2-(1-methyl-3-hydroxy-1H-pyrazol-5-yl)ethyl)-4-methoxybenzylideneamineAntifungal agent

Schiff bases derived from this compound show enhanced bioactivity compared to the parent molecule .

Sulfonation Reactions

Reaction with sulfonyl chlorides modifies the amino group:

Sulfonating AgentConditionsProductUseSource
Tosyl chloridePyridine, 0°C5-(2-(tosylamino)ethyl)-1-methyl-1H-pyrazol-3-olProtease inhibitor intermediate

Sulfonation improves metabolic stability in drug candidates .

Key Reactivity Trends

  • Regioselectivity : The hydroxyl group reacts preferentially over the amine in alkylation/acylation due to lower steric hindrance .

  • pH-Dependent Behavior :

    • The hydroxyl group (pKa ~8.5) deprotonates under basic conditions, enhancing nucleophilicity.

    • The amino group (pKa ~10.2) remains protonated in most synthetic conditions unless strong bases are used .

  • Steric Effects : The 1-methyl group directs electrophiles to positions 4 and 5 of the pyrazole ring .

This compound’s versatile reactivity profile enables its use in synthesizing bioactive molecules, coordination complexes, and functional materials. Recent applications focus on developing kinase inhibitors and antimicrobial agents , leveraging both its inherent reactivity and capacity for targeted derivatization.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C6H11N3O/c1-9-5(2-3-7)4-6(10)8-9/h4H,2-3,7H2,1H3,(H,8,10)

InChI Key

AEOSCBPICWFNJF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N1)CCN

Origin of Product

United States

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